molecular formula C108H112O20 B134527 (1S,4R,5R,6S,7R,8S,11R,12R,13S,14R,15S,18R,19R,20S,21R,22S,25R,26R,27S,28R)-5,6,7,12,13,14,19,20,21,26,27,28-dodecakis(phenylmethoxy)-2,9,16,23,29,30,31,32-octaoxapentacyclo[23.3.1.14,8.111,15.118,22]dotriacontane CAS No. 153440-04-1

(1S,4R,5R,6S,7R,8S,11R,12R,13S,14R,15S,18R,19R,20S,21R,22S,25R,26R,27S,28R)-5,6,7,12,13,14,19,20,21,26,27,28-dodecakis(phenylmethoxy)-2,9,16,23,29,30,31,32-octaoxapentacyclo[23.3.1.14,8.111,15.118,22]dotriacontane

Cat. No.: B134527
CAS No.: 153440-04-1
M. Wt: 1730 g/mol
InChI Key: VNWXTHBSGJGSKF-QRXURSOLSA-N
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Description

(1S,4R,5R,6S,7R,8S,11R,12R,13S,14R,15S,18R,19R,20S,21R,22S,25R,26R,27S,28R)-5,6,7,12,13,14,19,20,21,26,27,28-dodecakis(phenylmethoxy)-2,9,16,23,29,30,31,32-octaoxapentacyclo[233114,8111,15118,22]dotriacontane is a chemically modified cyclic oligosaccharide It is derived from cycloisomaltotetraose, which consists of four glucose molecules linked in a cyclic form through α-1,6-glucoside bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzylated cycloisomaltotetraose typically involves the enzymatic production of cycloisomaltotetraose from dextran. This is followed by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective benzylation of the hydroxyl groups on the glucose units .

Industrial Production Methods: Industrial production of benzylated cycloisomaltotetraose follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for the enzymatic production of cycloisomaltotetraose, followed by chemical benzylation in large reaction vessels. The product is then purified using techniques such as chromatography to obtain high-purity benzylated cycloisomaltotetraose .

Chemical Reactions Analysis

Types of Reactions: (1S,4R,5R,6S,7R,8S,11R,12R,13S,14R,15S,18R,19R,20S,21R,22S,25R,26R,27S,28R)-5,6,7,12,13,14,19,20,21,26,27,28-dodecakis(phenylmethoxy)-2,9,16,23,29,30,31,32-octaoxapentacyclo[23.3.1.14,8.111,15.118,22]dotriacontane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1S,4R,5R,6S,7R,8S,11R,12R,13S,14R,15S,18R,19R,20S,21R,22S,25R,26R,27S,28R)-5,6,7,12,13,14,19,20,21,26,27,28-dodecakis(phenylmethoxy)-2,9,16,23,29,30,31,32-octaoxapentacyclo[23.3.1.14,8.111,15.118,22]dotriacontane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Employed in the study of carbohydrate-protein interactions and as a molecular probe for glycosylation studies.

    Medicine: Investigated for its potential as a drug delivery system due to its ability to form inclusion complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in cosmetic formulations

Mechanism of Action

The mechanism of action of benzylated cycloisomaltotetraose involves its ability to form inclusion complexes with various molecules. The benzyl groups enhance its hydrophobic interactions, allowing it to encapsulate hydrophobic drugs and improve their solubility and stability. This property makes it a valuable tool in drug delivery systems .

Comparison with Similar Compounds

    Cyclodextrins: Similar cyclic oligosaccharides but with different degrees of polymerization.

    Cycloisomaltooligosaccharides: Larger cyclic oligosaccharides with more glucose units.

    Cycloamyloses: Cyclic oligosaccharides derived from amylose

Uniqueness: (1S,4R,5R,6S,7R,8S,11R,12R,13S,14R,15S,18R,19R,20S,21R,22S,25R,26R,27S,28R)-5,6,7,12,13,14,19,20,21,26,27,28-dodecakis(phenylmethoxy)-2,9,16,23,29,30,31,32-octaoxapentacyclo[23.3.1.14,8.111,15.118,22]dotriacontane is unique due to its specific cyclic structure and the presence of benzyl groups. These modifications enhance its chemical stability and ability to form inclusion complexes, making it more versatile compared to other cyclic oligosaccharides .

Properties

CAS No.

153440-04-1

Molecular Formula

C108H112O20

Molecular Weight

1730 g/mol

IUPAC Name

(1S,4R,5R,6S,7R,8S,11R,12R,13S,14R,15S,18R,19R,20S,21R,22S,25R,26R,27S,28R)-5,6,7,12,13,14,19,20,21,26,27,28-dodecakis(phenylmethoxy)-2,9,16,23,29,30,31,32-octaoxapentacyclo[23.3.1.14,8.111,15.118,22]dotriacontane

InChI

InChI=1S/C108H112O20/c1-13-37-77(38-14-1)61-109-93-89-73-121-106-102(118-70-86-55-31-10-32-56-86)98(114-66-82-47-23-6-24-48-82)95(111-63-79-41-17-3-18-42-79)91(126-106)75-123-108-104(120-72-88-59-35-12-36-60-88)100(116-68-84-51-27-8-28-52-84)96(112-64-80-43-19-4-20-44-80)92(128-108)76-124-107-103(119-71-87-57-33-11-34-58-87)99(115-67-83-49-25-7-26-50-83)94(110-62-78-39-15-2-16-40-78)90(127-107)74-122-105(125-89)101(117-69-85-53-29-9-30-54-85)97(93)113-65-81-45-21-5-22-46-81/h1-60,89-108H,61-76H2/t89-,90-,91-,92-,93-,94-,95-,96-,97+,98+,99+,100+,101-,102-,103-,104-,105+,106+,107+,108+/m1/s1

InChI Key

VNWXTHBSGJGSKF-QRXURSOLSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OC[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O1)O5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1

SMILES

C1C2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O1)O5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1

Canonical SMILES

C1C2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O1)O5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1

Synonyms

benzylated cycloisomaltotetraose

Origin of Product

United States

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